molecular formula C16H18N2 B2498625 [3-(9H-carbazol-9-yl)propyl](methyl)amine CAS No. 23690-09-7

[3-(9H-carbazol-9-yl)propyl](methyl)amine

Cat. No.: B2498625
CAS No.: 23690-09-7
M. Wt: 238.334
InChI Key: IVDKNYHNTWVPMO-UHFFFAOYSA-N
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Description

Overview of Carbazole (B46965) Derivatives in Advanced Materials Science

Carbazole and its derivatives are nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in materials science. nih.gov Their rigid, planar π-conjugated structure facilitates efficient light absorption and emission, while the electron-rich nitrogen atom imparts excellent hole-transporting capabilities. nih.govnih.gov These intrinsic properties make carbazole-based materials highly desirable for a wide range of applications.

Key characteristics and applications of carbazole derivatives are summarized below:

PropertyDescriptionApplications in Advanced Materials
Electronic Properties Excellent hole-transport mobility and electron-donating (p-type) nature. nih.gov The electronic structure is highly tunable through chemical modification at various positions on the carbazole ring. mdpi.comnih.govmdpi.comOrganic Light-Emitting Diodes (OLEDs), Photovoltaics (Solar Cells), Organic Field-Effect Transistors (OFETs). nih.govnih.gov
Photophysical Properties Strong absorption and emission of light, often with high photoluminescence quantum yields. mdpi.comnih.gov They can serve as hosts for phosphorescent emitters due to their high triplet energies. mdpi.comacs.orgEmitters and host materials in OLEDs, fluorescent sensors, and probes. mdpi.commdpi.com
Thermal & Chemical Stability The aromatic structure provides high thermal and chemical stability, leading to durable and long-lasting devices. mdpi.comnih.govDevelopment of robust components for high-tech applications requiring long operational lifetimes. nih.govnbinno.com
Versatility in Synthesis The carbazole core can be easily functionalized, allowing for the synthesis of a vast library of derivatives, including small molecules, dendrimers, and polymers with tailored properties. nih.govmdpi.comCreation of custom materials for sensors, nanotechnology, and photoconductive applications. nbinno.comresearchgate.net

The ability to chemically modify the carbazole core allows researchers to fine-tune the material's properties to meet the specific demands of a particular application, such as adjusting energy levels for efficient charge injection in OLEDs or enhancing stability in solar cells. nih.govmdpi.com

Rationale for the Specific Molecular Architecture of 3-(9H-carbazol-9-yl)propylamine

The molecular design of 3-(9H-carbazol-9-yl)propylamine is deliberate, with each component of its structure playing a crucial role in its function as a molecular building block. It is primarily designed as a precursor or intermediate for synthesizing more complex functional materials, such as polymers and coordination complexes.

The rationale behind its specific architecture can be understood by examining its constituent parts:

Molecular ComponentFunction and Significance
9H-Carbazole Moiety This is the core photoactive and electroactive unit. It provides the essential electronic and optical properties, such as hole-transport capabilities and luminescence, that are characteristic of carbazole derivatives. mdpi.comnih.gov
Propyl Linker (-CH₂CH₂CH₂-) This flexible three-carbon aliphatic chain connects the functional carbazole unit to the terminal amine group. It acts as a spacer, preventing unwanted electronic interactions between the carbazole core and any subsequent groups attached to the amine, while providing structural flexibility to the final polymer or molecule. nih.gov
Methylamine Group (-NH(CH₃)) This terminal group provides a reactive site for further chemical modifications. It is a key functional handle for polymerization reactions, such as in the synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), or for attachment to other molecular systems.

This specific combination of a functional carbazole core, a flexible linker, and a reactive terminal group makes 3-(9H-carbazol-9-yl)propylamine a highly valuable intermediate in materials chemistry.

Scope and Research Focus within Organic Electronics and Materials Chemistry

The research focus for 3-(9H-carbazol-9-yl)propylamine and the materials derived from it lies squarely within the domains of organic electronics and functional polymer chemistry. The compound serves as a critical starting material for developing components with specific, high-performance characteristics.

In Organic Electronics: The primary application explored for derivatives of this compound is in non-volatile memory devices. Research has shown that polymers synthesized from this precursor exhibit promising behavior for next-generation data storage.

Resistive Random-Access Memory (ReRAM): A polymer derived from 3-(9H-carbazol-9-yl)propylamine, known as PCaPMA, has demonstrated resistive switching behavior. This property is essential for ReRAM, a type of non-volatile memory that operates by changing its resistance state.

Key performance metrics for a memory device based on this polymer are highlighted in the table below:

Device ParameterReported Performance of PCaPMA
Device Type Non-volatile Resistive Memory (ReRAM)
ON/OFF Ratio >100
Retention Time >10⁴ seconds
Switching Mechanism Resistive Switching

Source:

In Materials Chemistry: The broader research scope involves leveraging the compound's reactive amine group to create a variety of functional materials.

Functional Polymers: It is a key monomer for synthesizing polymers where the carbazole units are tethered as side chains. This architecture allows the polymer to combine the desirable electronic properties of carbazole with the processability and mechanical properties of the polymer backbone.

Coordination Complexes and Probes: The compound can act as a ligand for forming coordination complexes. Furthermore, its derivatives have been investigated as probes to study interactions with biological macromolecules, indicating a potential crossover into biochemistry and sensor applications.

The ongoing research aims to exploit the unique molecular structure of 3-(9H-carbazol-9-yl)propylamine to synthesize novel materials that can push the boundaries of performance in electronic devices and other advanced applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-carbazol-9-yl-N-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-17-11-6-12-18-15-9-4-2-7-13(15)14-8-3-5-10-16(14)18/h2-5,7-10,17H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDKNYHNTWVPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of carbazole (B46965) derivatives. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

For compounds structurally similar to 3-(9H-carbazol-9-yl)propylamine, such as 3-(9H-carbazol-9-yl)propanehydrazide, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the propyl chain and the aromatic carbazole protons. globalresearchonline.net The protons of the two methylene (B1212753) groups on the propyl chain adjacent to the carbazole nitrogen and the hydrazide group typically appear as triplets. globalresearchonline.net The aromatic protons of the carbazole moiety resonate in the downfield region, usually between 7.3 and 8.4 ppm, as a complex multiplet. globalresearchonline.net

The ¹³C NMR spectrum provides complementary data. For 3-(9H-carbazol-9-yl)propanehydrazide, key resonances include those for the aliphatic carbons of the propyl chain and the distinct signals for the aromatic carbons of the carbazole ring system. globalresearchonline.net The chemical shifts confirm the connectivity of the propyl linker to the nitrogen atom of the carbazole ring. globalresearchonline.net In polymers incorporating the 3-(9H-carbazol-9-yl)propyl moiety, NMR is used to determine the polymer microstructure and confirm the successful incorporation of the functional monomer. researchgate.netresearchgate.net

Table 1: Representative NMR Data for a Related Carbazole Derivative Data for N'-(4-Chlorobenzylidene)-3-(9H-carbazol-9-yl)propanehydrazide in DMSO-d₆. globalresearchonline.net

¹H NMR Chemical Shift (δ ppm)MultiplicityAssignment
Aliphatic2.65t-CH₂-
Aliphatic4.25tN-CH₂- (Carbazole)
Aromatic7.33-8.34mAr-H (Carbazole, Phenyl)
Imine8.68sCH=N
Amide9.25sNH
¹³C NMR Chemical Shift (δ ppm)Assignment
Aliphatic35.1-CH₂-
Aliphatic56.0N-CH₂- (Carbazole)
Aromatic109.6, 119.8, 121.4, 121.7, 122.8, 128.7, 130.6, 134.7, 144.1Ar-C
Carbonyl167.4C=O

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (TOF-MS, EI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of carbazole derivatives, which aids in structural confirmation. Techniques like Time-of-Flight (TOF) and Electron Ionization (EI) are commonly used.

In the mass spectrum of related compounds like 3-(9H-carbazol-9-yl)propanehydrazide, the molecular ion peak (M+) is observed, confirming the molecular weight. globalresearchonline.net For aliphatic amines, the molecular ion peak is typically of odd mass if it contains a single nitrogen atom. miamioh.edu The fragmentation of the propyl chain is a key diagnostic feature. A predominant fragmentation pathway for aliphatic amines is the α-cleavage, which involves the scission of a C-C bond adjacent to the nitrogen atom. miamioh.edudocbrown.info This results in the formation of a stable iminium cation. For a 3-(9H-carbazol-9-yl)propylamine structure, cleavage between the first and second carbon of the propyl chain (from the amine end) would be expected, leading to a prominent fragment.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. In studies of complex triarylamine derivatives containing carbazole moieties, fragmentation pathways have been elucidated, often involving the cleavage of bonds connecting the carbazole unit to the rest of the molecule. nih.gov

Table 2: Expected Fragmentation Patterns for Aliphatic Amines General fragmentation patterns applicable to the propylamine (B44156) moiety. miamioh.edudocbrown.info

Fragmentation Process Description Expected Fragment for Propylamine
Molecular Ion (M+)Ionization of the parent molecule.[C₃H₉N]⁺•
α-CleavageLoss of an alkyl radical from the carbon alpha to the nitrogen.[CH₂=NH₂]⁺ (m/z = 30)
M-1Loss of a hydrogen atom.[C₃H₈N]⁺

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a carbazole derivative will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational modes for a compound like 3-(9H-carbazol-9-yl)propylamine include:

N-H Stretching: While the carbazole nitrogen is tertiary, the secondary amine group (-NH-) would show a characteristic stretching vibration, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the carbazole ring are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and methyl groups appear just below 3000 cm⁻¹. globalresearchonline.netmdpi.com

C=C Stretching: Aromatic C=C bond vibrations within the carbazole ring system typically result in several sharp peaks in the 1450-1650 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching vibrations for both the aromatic amine (carbazole) and the aliphatic amine are found in the 1000-1350 cm⁻¹ region. mdpi.com

In related carbazole derivatives, these peaks are consistently observed, allowing for the confirmation of the core structure and the presence of the alkylamine side chain. globalresearchonline.netasianpubs.org

Table 3: Typical FT-IR Absorption Bands for Carbazole Derivatives Representative data compiled from various carbazole-containing compounds. globalresearchonline.netmdpi.comresearchgate.net

Vibrational Mode Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch3050 - 3150Carbazole Ring
Aliphatic C-H Stretch2850 - 2970Propyl, Methyl Groups
Aromatic C=C Stretch1450 - 1650Carbazole Ring
C-N Stretch1100 - 1350Aromatic and Aliphatic Amines

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Optoelectronic Profiling

The optoelectronic properties of 3-(9H-carbazol-9-yl)propylamine are primarily governed by the carbazole chromophore. UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to characterize the electronic transitions.

The UV-Vis absorption spectrum of carbazole derivatives in solution typically displays strong absorption bands in the UV region. frontiersin.org These bands are attributed to π-π* transitions within the conjugated carbazole ring system. mdpi.com For simple carbazole, absorption peaks are observed around 323 nm and 335 nm. aatbio.com The specific position and intensity of these peaks can be influenced by the solvent and the nature of the substituent on the nitrogen atom, though the alkylpropylamine chain is not expected to cause a significant shift compared to other alkyl groups. researchgate.net

Upon excitation with UV light, carbazole derivatives exhibit fluorescence. The PL emission spectrum for carbazole is typically observed in the near-UV or violet region, with an emission peak around 351 nm. aatbio.com The flexible propyl-amine chain can influence the photophysical properties by allowing different molecular conformations. The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. For some carbazole-based fluorophores, the PLQY can be quite high, indicating efficient light emission. researchgate.net

Table 4: Photophysical Properties of Carbazole Derivatives in THF Solution Data for representative carbazole-based compounds. frontiersin.orgaatbio.comresearchgate.net

Compound λabs (nm) λem (nm) Optical Band Gap (Egopt) (eV)
Carbazole323351~3.5
Carbazole-based Fluorophore 1260, 310, 330N/AN/A
Carbazole-based Host Material 6~295, 330, 345355, 3703.54

Electrochemical Characterization Techniques (Cyclic Voltammetry) for Redox Behavior and Stability

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of molecules, such as their oxidation and reduction potentials. For carbazole derivatives, CV provides insight into the stability of the compound and its ability to transport holes (p-type character), which is crucial for applications in organic electronics.

The carbazole moiety is known to undergo reversible oxidation. During a CV scan, an anodic peak (Epa) corresponding to the oxidation of the carbazole nitrogen to a radical cation is observed. researchgate.net The electrochemical stability and reversibility of this process are key indicators of the material's suitability for electronic devices. The oxidation potential can be influenced by substituents on the carbazole ring or the nitrogen atom. scispace.com In polymers like poly(3-(9H-carbazol-9-yl)propanenitrile), the oxidation potential of the monomer is a critical parameter for electropolymerization. researchgate.net The resulting polymer film also exhibits its own redox behavior, which can be studied to understand its charge transport properties. researchgate.net

From the onset of the oxidation and reduction peaks, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated, which are fundamental parameters for designing optoelectronic devices. mdpi.com

Table 5: Electrochemical Data for Carbazole-Based Materials

Compound/Material Medium Oxidation Potential (Epa vs. Ag/AgCl) Notes
3-(9H-carbazol-9-yl)propanenitrileAcetonitrile (ACN) with TBABF₄~1.3 VMonomer oxidation for electropolymerization. researchgate.net
Poly(2-(9-ethylcarbazol-3-yliminomethyl)phenol)Acetonitrile (ACN) with LiClO₄0.93 V, 1.24 V, 1.44 VMultiple oxidation peaks observed. scispace.com
5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazoleDichloromethane (DCM)Irreversible OxidationReversible reduction also observed. mdpi.com

Morphological and Thermal Characterization of Related Polymeric Materials (e.g., XRD, FE-SEM, DLS)

While 3-(9H-carbazol-9-yl)propylamine is a small molecule, it serves as a monomer for synthesizing functional polymers. The characterization of these polymers provides information on their solid-state properties.

Morphological Characterization: Techniques like Field-Emission Scanning Electron Microscopy (FE-SEM) are used to study the surface morphology of polymer films. For instance, SEM analysis of electrochemically synthesized poly(3-(9H-carbazol-9-yl)propanenitrile) films reveals details about the film's texture and uniformity on the electrode surface. researchgate.netresearchgate.net X-ray Diffraction (XRD) is used to determine the degree of crystallinity. Many carbazole-based polymers are amorphous, which is often desirable for forming smooth, uniform films in electronic devices.

Thermal Characterization: The thermal stability of polymers is crucial for device longevity and processing. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for this purpose. netzsch.commdpi.comkohan.com.twnih.gov TGA measures the weight loss of a material as a function of temperature, identifying the decomposition temperature (Td), which indicates its thermal stability. researchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.gov A high Tg is often sought for amorphous polymers used in optoelectronics to ensure morphological stability at operating temperatures. For example, poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), derived from a similar monomer, is noted for its thermal properties which are relevant to its application in memory devices.

Table 6: Characterization Techniques for Related Polymeric Materials

Technique Abbreviation Information Obtained Example Application
X-ray DiffractionXRDCrystalline or amorphous nature of the polymer.Assessing the solid-state packing of polymer chains.
Field-Emission Scanning Electron MicroscopyFE-SEMSurface topography and morphology of polymer films.Visualizing the surface of a poly(carbazole) film. researchgate.net
Dynamic Light ScatteringDLSParticle size distribution of polymers in solution.Determining the hydrodynamic radius of polymer aggregates.
Thermogravimetric AnalysisTGAThermal stability and decomposition temperature (Td).Determining the temperature at which a polymer begins to degrade. nih.gov
Differential Scanning CalorimetryDSCGlass transition (Tg), melting (Tm), and crystallization (Tc) temperatures.Measuring the Tg of amorphous carbazole-containing polymers. nih.gov

An in-depth analysis of the chemical compound 3-(9H-carbazol-9-yl)propylamine and its derivatives reveals significant insights through theoretical and computational chemistry. These investigations provide a fundamental understanding of their molecular structure, electronic properties, and potential for various applications in materials science.

Applications in Organic Electronics and Optoelectronic Devices

Role as a Hole Transport Material (HTM) in Advanced Optoelectronic Devices

Derivatives of carbazole (B46965) are frequently employed as hole transport materials (HTMs) in various optoelectronic devices. Their primary function is to efficiently extract and transport positive charge carriers (holes) from the active layer to the anode while simultaneously blocking electrons, thereby reducing charge recombination and enhancing device performance. The molecular structure of carbazole-based HTMs can be readily modified to tune their electronic and physical properties for specific applications.

In the realm of perovskite solar cells (PSCs), the hole transport material is a critical component that significantly influences the power conversion efficiency (PCE) and long-term stability of the device. rsc.org Carbazole-based HTMs have emerged as a promising alternative to the commonly used spiro-OMeTAD, offering advantages such as good photovoltaic properties, chemical stability, and facile functionalization. rsc.org

The introduction of carbazole derivatives as HTMs in PSCs has led to notable improvements in device performance. For instance, a polymer HTM, poly[(phenyl)imino[9-(2-ethylhexyl)carbazole]-2,7-diyl] (CzAn), when used in a p-i-n structured methylammonium-free Sn-Pb PSC, resulted in a power conversion efficiency of 22.6%. unc.edunrel.gov This performance exceeded that of devices using the standard PEDOT:PSS as the HTM. unc.edunrel.gov The improved crystallinity and reduced trap-state density of the perovskite film prepared on the CzAn HTM contributed to this enhancement. unc.edunrel.gov

Furthermore, novel carbazole-based molecules have been synthesized and successfully applied as HTMs in CH3NH3PbI3-based PSCs. One such three-arm-type molecule, SGT-405, enabled a remarkable PCE of 14.79%. rsc.orgnih.gov Asymmetric diphenylamine-functionalized carbazole-phosphonic acid derivatives have also been developed as part of a bilayer HTL, achieving a high PCE of 20.86% in inverted PSCs. acs.org These findings underscore the potential of designing and synthesizing new carbazole-based HTMs to further advance PSC technology.

Table 1: Performance of Perovskite Solar Cells Employing Carbazole-Based Hole Transport Materials

HTM Designation Device Structure Voc (V) Jsc (mA/cm²) Fill Factor (%) PCE (%)
CzAn p-i-n - - - 22.6
SGT-405 n-i-p - - - 14.79
LS-BR/PTAA Inverted 1.087 23.61 81.22 20.86

In dye-sensitized solar cells (DSSCs), the electrolyte plays a crucial role in regenerating the oxidized dye and transporting charge between the photoanode and the cathode. While liquid electrolytes are common, they suffer from issues like leakage and volatility. mdpi.com Gel polymer electrolytes (GPEs) offer a promising solution by providing good ionic conductivity and enhanced stability. mdpi.comosti.gov

Table 2: Photovoltaic Performance of a DSSC with a pCMA-based Gel Polymer Electrolyte

Parameter Value
Open-Circuit Voltage (Voc) 545 mV
Short-Circuit Current Density (Jsc) 10 mA/cm²
Power Conversion Efficiency (η) 2.2%

Carbazole derivatives are widely used in organic light-emitting diodes (OLEDs) due to their excellent hole-transporting properties and high triplet energy levels. These characteristics make them suitable for use as both host materials in the emissive layer and as hole-transporting materials. mdpi.commdpi.com When used as a host, the high triplet energy of carbazole-based materials helps to confine the triplet excitons of the dopant, leading to efficient phosphorescence. mdpi.com

A variety of OLEDs have been fabricated using carbazole derivatives as either the emitter or the host material, demonstrating their versatility. For instance, non-doped deep-blue OLEDs based on carbazole-π-imidazole derivatives have achieved a maximum external quantum efficiency (EQE) of 4.43% with a maximum luminance of 11,364 cd/m². nih.gov In another study, a carbazole-based host material used in a blue OLED with a carbene-based phosphorescent emitter resulted in a high power efficiency of 21.7 lm/W. rsc.org

Furthermore, OLEDs based on carbazole derivatives as the emissive layer have shown impressive performance, with luminances up to 4130 cd/m² and an EQE of up to 9.5% for greenish-blue emission. nih.govresearchgate.net The incorporation of carbazole derivatives into the hole-transporting layer of green phosphorescent OLEDs has also led to significantly enhanced current, power, and external quantum efficiencies. mdpi.com

Table 3: Performance of Representative OLEDs Utilizing Carbazole Derivatives

Device Role of Carbazole Derivative Max. Luminance (cd/m²) Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. EQE (%) CIE Coordinates
Non-doped Emitter 11,364 - - 4.43 (0.159, 0.080)
Host Material - - 21.7 - (0.15, 0.18)
Emitter 4130 ~20 - 9.5 (0.17, 0.30)
Hole Transport Material - 39.2 29.3 - -

Utilization in Resistive Memory Devices (Memristors)

Polymers containing the carbazole moiety have shown significant promise for applications in non-volatile resistive memory devices, also known as memristors. These devices exhibit a change in electrical resistance upon the application of an external voltage, allowing for the storage of information in the form of high and low resistance states.

A polymer directly derived from a precursor of 3-(9H-carbazol-9-yl)propylamine, poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), has been synthesized and its resistive switching behavior investigated. The incorporation of the carbazole heterocycle as a functional charge carrier transporting unit, attached to the polymer backbone by a flexible alkyl chain, facilitates this switching.

The primary mechanisms driving the resistive switching in such carbazole-based polymers are attributed to:

Electric field-induced reorientation of heterocycles: The applied electric field can cause the carbazole side groups to reorient, which modulates the charge transport pathways through the polymer film.

Trapping and detrapping of charges: Charges can be trapped and detrapped in localized states within the bulk of the polymer, leading to changes in conductivity.

The non-volatile nature of the memory effect is further enhanced by physical crosslinking due to hydrogen bonds between the amide and carbonyl groups in the side chains of the polymer. This physical network contributes to the thermal and mechanical stability of the material.

Thin films of PCaPMA, when sandwiched between indium tin oxide (ITO) and aluminum or gold electrodes, exhibit rewritable flash memory behavior. These devices demonstrate bistable conductivity with a setting voltage in the range of 2 to 4.5 V.

Key performance metrics for these memory devices include:

ON/OFF Ratio: The ratio of the current in the high-conductivity state (ON) to the low-conductivity state (OFF). For PCaPMA-based devices, this ratio can exceed 100.

Persistence: The ability of the device to retain its resistance state over time. These devices have shown remarkable persistence, remaining in their set state for more than 10⁴ seconds under a static voltage of 0.5 V.

The synaptic-like behavior of PCaPMA has also been investigated, where the resistance can be gradually increased or decreased by a series of voltage pulses, mimicking the plasticity of biological synapses. This opens up possibilities for its use in neuromorphic computing applications.

Table 4: Performance Metrics of a PCaPMA-Based Resistive Memory Device

Parameter Value
Setting Voltage 2 - 4.5 V
Current ON/OFF Ratio > 100
Persistence Time > 10⁴ seconds

Development as Active Components in Organic Photovoltaics (OPVs)

No research data was found on the use of 3-(9H-carbazol-9-yl)propylamine as an active component in organic photovoltaics.

Integration in Sensors and Fluorescent Probes

There is no available literature detailing the integration of 3-(9H-carbazol-9-yl)propylamine in sensors or fluorescent probes.

The carbazole core is inherently fluorescent, making its derivatives promising candidates for the development of chemical sensors. magtech.com.cn The general mechanism of these sensors involves the modulation of the carbazole fluorescence (either enhancement or quenching) upon interaction with a target analyte. epstem.net Researchers have developed various carbazole-based fluorescent probes for the detection of ions and small molecules. The design of such probes typically involves attaching specific receptor units to the carbazole scaffold that can selectively bind to the analyte of interest.

Contributions to Other Organic Electronic Devices (e.g., Organic Field-Effect Transistors (OFETs), Electrochromic Devices)

No published studies were identified regarding the application of 3-(9H-carbazol-9-yl)propylamine in organic field-effect transistors (OFETs) or electrochromic devices.

Broadly, carbazole-based polymers and small molecules are investigated for these applications due to their advantageous properties. In OFETs, the hole-transporting nature of carbazole makes it a suitable material for the active semiconductor layer. mdpi.com For electrochromic devices, which change color upon the application of an electrical potential, carbazole-containing polymers are of interest because they can exhibit stable and reversible redox states, each with a distinct color. mdpi.com The specific electrochemical and optical properties are dictated by the polymer's structure and conjugation length. mdpi.comepstem.net

Structure Property Relationships and Molecular Engineering Strategies

Impact of Carbazole (B46965) Core Functionalization and Substituent Effects on Electronic and Charge Transport Properties

The carbazole core is the primary electroactive component in this class of molecules, and its functionalization is a powerful tool for tuning electronic and charge transport characteristics. Carbazole is an electron-rich aromatic heterocycle known for its excellent hole-transporting capabilities, thermal stability, and high photoluminescence quantum yield. mdpi.com The nitrogen atom and various positions on the aromatic rings can be easily functionalized, allowing for precise control over the molecule's properties. mdpi.com

Substituent Effects: The electronic properties of the carbazole core are highly sensitive to the nature and position of substituent groups. Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Electron-Donating Groups (EDGs): Groups like amino (–NH2) or methoxy (–OCH3) increase the electron density of the carbazole core, raising the HOMO energy level. This generally facilitates hole injection and transport. mdpi.comiaamonline.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO2) or cyano (–CN) lower the LUMO energy level. iaamonline.orgacs.orgrsc.org The addition of a cyano group can stabilize the LUMO, which is a key consideration in designing bipolar materials or electron-transporting materials. acs.org

The position of these substituents is also critical. A study using density functional theory (DFT) showed that substituting an NH2 group at the C3 position and an NO2 group at the C4 position of the carbazole core resulted in the most significant red shift in the maximum absorption wavelength, indicating a reduced HOMO-LUMO energy gap. iaamonline.org Similarly, the position of chromophoric connectivity determines the physicochemical and electroluminescence properties; for instance, incorporating phenanthroimidazole at the C2 position of carbazole leads to higher π-conjugation compared to a C2 cyano-functionalized derivative. acs.org

Impact on Charge Transport: Functionalization directly impacts charge transport. While the carbazole moiety itself has a high triplet energy and good hole transporting ability, modifications can either enhance or retard this property. mdpi.com For example, in certain carbazole-dibenzofuran host materials, substitution at the 4 and 6 positions of the carbazole was found to slow hole transport but stabilize the material under positive polarons, ultimately leading to improved device lifetime. mdpi.com The spatial arrangement and dihedral angles between the carbazole core and other functional units also influence the HOMO and LUMO dispersions, affecting charge mobility. mdpi.com

Table 1: Effect of Substituents on Carbazole Electronic Properties
Substituent TypeExample GroupEffect on HOMO LevelEffect on LUMO LevelTypical ImpactReference
Electron-Donating-NH2, -OCH3RaisesMinimal ChangeFacilitates hole injection/transport mdpi.comiaamonline.org
Electron-Withdrawing-NO2, -CNLowersLowers/StabilizesFacilitates electron injection/transport iaamonline.orgacs.orgrsc.org

Influence of the Propyl(methyl)amine Side Chain on Molecular Packing, Film-Forming Ability, and Processability

While the carbazole core dictates the primary electronic properties, the side chain—in this case, propyl(methyl)amine—plays a crucial role in determining the material's solid-state characteristics. The side chain's influence extends to solubility, molecular packing, film morphology, and processability, which are all critical for device fabrication. mdpi.comcityu.edu.hk

Solubility and Processability: Alkyl chains are commonly introduced to enhance the solubility of carbazole-based materials in organic solvents, which is essential for solution-based processing techniques like spin-coating. mdpi.com The propyl group in the 3-(9H-carbazol-9-yl)propylamine side chain improves solubility and processability. The length and branching of such alkyl chains can be engineered to prevent unwanted π-aggregation, which can improve charge injection and collection efficiency in devices. mdpi.com

Molecular Packing and Film-Forming Ability: The side chain significantly impacts how molecules arrange themselves in the solid state. Flexible peripheral chains are a conventional tool to control molecular organization by tuning van der Waals interactions and steric constraints. mdpi.com The propyl(methyl)amine chain can influence the intermolecular distance and π-π stacking of the carbazole cores. Shorter alkyl chains can facilitate more compact packing structures, which may enhance hole mobility. researchgate.net Conversely, bulkier or longer chains can disrupt dense packing but improve the ability to form stable amorphous films, which is advantageous for preventing crystallization and maintaining morphological stability in devices like OLEDs. mdpi.com The terminal methylamine group can introduce specific intermolecular interactions, such as hydrogen bonding, further influencing the packing arrangement and the material's interaction with adjacent layers in a device.

Strategies for Enhancing Charge Carrier Mobility (Hole Mobility) in Both Small Molecules and Polymers

Carbazole derivatives are renowned for their high hole-transport capability. mdpi.com Enhancing this mobility is a key goal of molecular engineering for applications in transistors, solar cells, and LEDs. Several strategies are employed to achieve this.

Control of Intermolecular Stacking and Orientation: Charge transport in organic materials occurs via hopping between adjacent molecules. Therefore, optimizing intermolecular π-π stacking is crucial. This can be achieved through side-chain engineering. For example, replacing an n-butyl functional group with an isobutyl group in a triphenylamine-based polymer was shown to improve intermolecular stacking and enhance hole mobility. cityu.edu.hkresearchgate.net Another powerful strategy involves controlling the molecular orientation in thin films. An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally beneficial for efficient charge transport in field-effect transistors. nih.gov

Planarization and Conjugation: Increasing the planarity of the molecular backbone facilitates π-electron delocalization and elongates the effective conjugation length. acs.org This can reduce the energy bandgap and enhance charge carrier mobility. Intramolecular cyclization to create ladder-type structures is one effective method to achieve this, leading to improved interchain interactions and higher hole mobility. acs.org For instance, a carbazole-based ladder-type polymer, PCDCTBT-C8, exhibited a high hole mobility of 1.2 × 10⁻³ cm²V⁻¹s⁻¹, attributed to optimized interchain interactions from its modified side chains. acs.org

Polymer-Assisted Engineering: In composite systems, incorporating carbazole-containing polymers can enhance charge transport. For example, adding the hole-transporting polymer poly(9-vinylcarbazole) (PVK) to a perovskite emitter layer was found to enhance hole mobility, leading to more balanced charge transport and injection within the device. researchgate.net

Molecular Design Principles for Improved Device Performance and Long-Term Stability

Designing high-performance and stable organic electronic devices requires a holistic approach where multiple material properties are optimized simultaneously. For carbazole-based materials, key design principles focus on achieving thermal stability, suitable energy levels, balanced charge transport, and morphological stability. rsc.org

Energy Level Alignment: The HOMO and LUMO levels of the material must be appropriately aligned with adjacent layers (electrodes, emissive layers, etc.) to ensure efficient charge injection and extraction while blocking unwanted charge carriers. bohrium.comnih.gov For hole transport materials (HTMs) in perovskite solar cells, a deep HOMO level is beneficial for efficient hole transfer from the perovskite. bohrium.comacs.org Carbazole derivatives can be designed with suitable energy levels to facilitate this band alignment, reducing interface carrier losses. doi.org

Thermal and Morphological Stability: High thermal stability is crucial for device longevity, preventing degradation during operation. Carbazole derivatives inherently possess good thermal stability. mdpi.com For example, a 2,7-disubstituted carbazole molecular glass, iDM1, showed a high decomposition temperature of 425 °C, making it suitable for optoelectronic applications. mdpi.com Morphological stability, or the ability to form stable, uniform thin films without crystallization over time, is equally important. Small molecules with glass-forming properties are particularly attractive for this reason. mdpi.com

Enhancing Stability through Molecular Structure: Specific molecular design tactics can be employed to enhance intrinsic stability. One study demonstrated that fusing two carbazole units with a furan moiety created a host material with improved stability against negative polarons. rsc.org This design extended the device lifetime of a blue phosphorescent OLED by more than double compared to a similar host without the furan unit. rsc.org Another strategy involves designing self-assembled monolayers (SAMs) with distorted molecular skeletons to prevent aggregation and ensure uniform distribution on substrates, which significantly improves interfacial stability and device lifetime. acs.org

Table 2: Molecular Design Strategies for Device Improvement
Design PrincipleStrategyEffectExample ApplicationReference
Energy Level EngineeringFunctionalization with EDGs/EWGsAligns HOMO/LUMO for efficient charge transferHole Transport Layers (HTLs) bohrium.comdoi.org
Morphological StabilityDesign of glass-forming moleculesPrevents crystallization, ensures stable filmsOLEDs mdpi.com
Interfacial EngineeringUse of self-assembled monolayers (SAMs)Prevents aggregation, improves charge extractionPerovskite Solar Cells acs.org
Intrinsic Chemical StabilityFusing core with stabilizing units (e.g., furan)Enhances stability against polaronsOLED Host Materials rsc.org

Exploration of Supramolecular Assembly and Intermolecular Interactions in Solid-State Materials

The collective behavior of molecules, governed by non-covalent intermolecular interactions, is the domain of supramolecular chemistry. nih.govnih.gov In the solid state, these interactions dictate the crystal packing or amorphous morphology, which in turn defines the material's bulk properties. nih.gov Understanding and controlling these interactions is a sophisticated strategy for materials design. fortunejournals.com

Types of Interactions: In carbazole-based materials, several types of non-covalent interactions are at play:

π-π Stacking: A primary interaction between the aromatic carbazole cores, crucial for charge transport pathways.

Van der Waals Forces: Present between aliphatic side chains, influencing molecular spacing and solubility. mdpi.com

Hydrogen Bonding: The amine group in the 3-(9H-carbazol-9-yl)propylamine side chain can act as a hydrogen bond donor or acceptor, introducing directionality and strength to the intermolecular network.

C-H···π and S···π Interactions: Studies on other carbazole derivatives have identified these weaker interactions as significant contributors to creating a rigid solid-state conformation, which can impede molecular motions and reduce non-radiative decay, thereby enhancing luminescence efficiency. mdpi.com

Controlling Supramolecular Assembly: Researchers can guide the self-assembly of molecules to achieve desired structures. fortunejournals.com One approach is to use metal-organic frameworks (MOFs) as supramolecular platforms to direct the aggregation of carbazole units, allowing for the creation of extended aromatic stacks with enhanced solid-state emission. rsc.org The analysis of crystalline solids provides a direct means to investigate these recognition phenomena, as the long-range periodicity in a crystal is a product of specific, directional short-range interactions. nih.govnih.gov By carefully designing molecules with specific interactive sites, it is possible to engineer the assembly process and create materials with tailored optoelectronic properties.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes for Advanced Functionalization and Derivatives

Future research will heavily focus on creating new synthetic methodologies to access a wider array of functionalized carbazole (B46965) derivatives. The development of more efficient and versatile synthetic routes is critical for systematically modifying the core structure of 3-(9H-carbazol-9-yl)propylamine and introducing a variety of functional groups.

Key areas of exploration include:

Advanced Coupling Reactions: Expanding the toolkit of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, will enable the precise installation of diverse aromatic and heteroaromatic substituents onto the carbazole ring. ktu.edumdpi.com This allows for the synthesis of complex D-π-A-π-D (donor-pi-acceptor-pi-donor) type structures, which are promising for organic photovoltaic applications. mdpi.com

Condensation Reactions: The synthesis of Schiff bases through the condensation of carbazole aldehydes with various primary amines presents a straightforward method to generate materials with unique biological and optoelectronic properties. mdpi.commdpi.com Future work could explore a broader range of amines and aldehydes to create libraries of novel carbazole-based Schiff bases.

Biomimetic Synthesis: Inspired by the natural synthesis of carbazole alkaloids, researchers are exploring biomimetic approaches to construct complex, fused-ring systems. researchgate.net These strategies could lead to the discovery of derivatives with novel biological activities.

Functionalization of the Alkyl Linker: While much focus is on the carbazole ring, modifying the [3-(propyl)(methyl)amine] side chain offers another handle for tuning properties. Introducing different lengths, branching, or functional groups to this linker can influence solubility, film-forming capabilities, and intermolecular interactions.

A recent study highlighted how introducing substituents onto the carbazole ring of related propanoic acid derivatives could significantly enhance their inhibitory activity against specific enzymes. nih.gov This underscores the importance of developing synthetic routes that allow for precise control over the position and nature of substituents.

Synthetic StrategyPotential OutcomeReference
Suzuki Cross-CouplingD-π-A-π-D dyes for photovoltaics and NIR emitters mdpi.com
Schiff Base CondensationMaterials with novel biological and electroluminescent properties mdpi.commdpi.com
Fischer-Borsche CyclizationAccess to a wide range of carbazole alkaloid frameworks researchgate.net
Side-Chain ModificationImproved solubility, processability, and solid-state packingN/A

Exploration of New Device Architectures and Integration Methods for Enhanced Performance

The unique electronic properties of carbazole derivatives make them highly suitable for a range of electronic devices. A significant future direction involves designing and integrating these materials into novel device architectures to unlock their full potential and boost performance.

Emerging opportunities in this area include:

Perovskite Solar Cells (PSCs): Carbazole-based compounds have shown promise as hole-transporting materials (HTMs) in PSCs. ktu.edu Future research will focus on designing novel carbazole derivatives with optimized energy levels (HOMO/LUMO) to better match the perovskite layer, enhancing hole extraction efficiency and device stability. ktu.edu

Non-Volatile Memory Devices: Polymers derived from 3-(9H-carbazol-9-yl)propylamine have been used in resistive random-access memory (ReRAM) devices. Further exploration could involve fabricating flexible and transparent memory devices by integrating these materials onto novel substrates.

Near-Infrared (NIR) OLEDs: The development of carbazole-based dyes that fluoresce in the NIR region opens up applications in night-vision displays, optical communications, and biomedical imaging. mdpi.com Research will focus on device architectures that maximize the efficiency and stability of these NIR emitters.

Sensors and Probes: The inherent fluorescence of the carbazole unit can be harnessed to develop chemical sensors and biological probes. biosynth.com For instance, derivatives could be designed to exhibit changes in their fluorescence upon binding to specific ions, molecules, or biological macromolecules like DNA. biosynth.com

The primary goal for materials like di(9-ethyl-9H-carbazol-3-yl)amine-based semiconductors is to efficiently extract and transport positive charges from the active layer (e.g., perovskite) to the electrode, while also ensuring thermal and photochemical stability. ktu.edu

Application of Advanced Computational Modeling for Predictive Materials Design and Discovery

Computational modeling is becoming an indispensable tool for accelerating the discovery and design of new materials. By simulating molecular properties, researchers can predict the performance of novel carbazole derivatives before undertaking time-consuming and costly synthesis.

Key applications of computational modeling in this field include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, energy levels (HOMO/LUMO), and optical properties (absorption/emission spectra) of new carbazole derivatives. mdpi.comresearchgate.net This allows for the virtual screening of candidates for specific applications, such as OLEDs or solar cells.

Molecular Docking: For biological applications, molecular docking simulations can predict how carbazole derivatives will bind to target proteins, such as enzymes or receptors. nih.govnih.gov This is crucial for designing new therapeutic agents, as demonstrated in studies targeting the main protease of SARS-CoV-2. nih.gov

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, which is a critical step in drug discovery and development. nih.gov

Structure-Property Relationships: Modeling helps to establish clear relationships between the chemical structure of a derivative and its resulting properties. For example, simulations can reveal how adding electron-donating or -withdrawing groups to the carbazole ring will alter its emission wavelength or charge mobility.

Recent research has successfully used molecular docking to identify carbazole derivatives with strong binding affinities to key viral proteins, highlighting the predictive power of these computational approaches. nih.gov Similarly, DFT has been employed to optimize the geometry and understand the electronic properties of newly synthesized Schiff bases. mdpi.com

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)OptoelectronicsHOMO/LUMO energies, absorption/emission spectra, molecular geometry
Molecular DockingDrug DiscoveryBinding affinity and mode to target proteins
ADMET AnalysisDrug DevelopmentPharmacokinetic and toxicity profiles

Tailoring Molecular Properties for Specific Optoelectronic Functions (e.g., Tunable Emission, Broadband Absorption)

A major advantage of carbazole-based materials is the ability to tune their optoelectronic properties through chemical modification. Future research will focus on the precise tailoring of these properties to meet the demands of specific applications.

Strategic approaches for property tuning include:

Tunable Emission: By strategically placing electron-donating and electron-withdrawing groups on the carbazole core, the emission color of the resulting material can be shifted across the visible spectrum and into the near-infrared. mdpi.com This is essential for creating full-color displays and specialized NIR-OLEDs.

Broadband Absorption: For photovoltaic applications, it is desirable to have materials that can absorb a broad range of the solar spectrum. This can be achieved by creating complex molecular architectures that incorporate multiple chromophores with complementary absorption profiles.

High Hole Mobility: In devices like PSCs and OLEDs, high charge carrier mobility is crucial for efficient operation. ktu.edu Molecular design can influence the degree of intermolecular π-π stacking in the solid state, which is a key factor governing charge transport.

Thermal and Photochemical Stability: The long-term stability of organic electronic devices is a major challenge. Future work will involve designing carbazole derivatives with enhanced stability by incorporating robust chemical bonds and sterically hindering potential degradation pathways.

The synthesis of D-π-A-π-D type dyes using carbazole as the donor unit is a prime example of tailoring molecular properties. This design allows for efficient intramolecular charge transfer, leading to fluorescence in the near-infrared region. mdpi.com

Scalability and Cost-Effectiveness in the Production of Carbazole-based Materials for Commercialization

For any promising material to move from the laboratory to commercial application, its synthesis must be scalable and economically viable. A critical area of future research will be the development of production methods for 3-(9H-carbazol-9-yl)propylamine and its derivatives that are suitable for industrial-scale manufacturing.

Key considerations for scalability and cost-effectiveness include:

Process Optimization: Laboratory-scale synthetic procedures often use expensive reagents, harsh conditions, or complex purification methods (e.g., column chromatography) that are not practical for large-scale production. Research is needed to optimize reaction conditions, reduce the number of synthetic steps, and replace costly catalysts with cheaper, more abundant alternatives.

Green Chemistry Principles: Incorporating principles of green chemistry, such as using safer solvents, reducing energy consumption, and minimizing waste generation, will be crucial for developing sustainable manufacturing processes.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry can offer significant advantages in terms of safety, consistency, and throughput for the production of specialty chemicals.

Raw Material Sourcing: The cost and availability of the starting materials are fundamental to the economic feasibility of a process. Research into alternative, lower-cost precursors for carbazole synthesis will be beneficial.

Addressing challenges such as the need for inert atmosphere handling in certain reduction steps is a necessary consideration when scaling up laboratory protocols for industrial production.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.